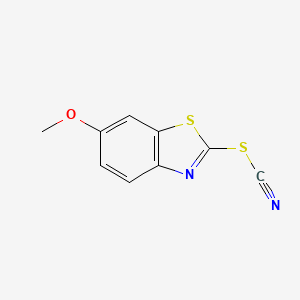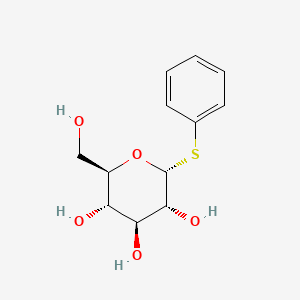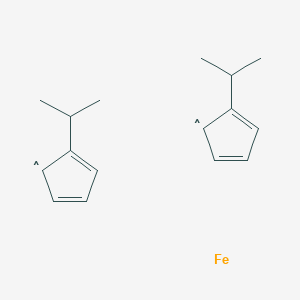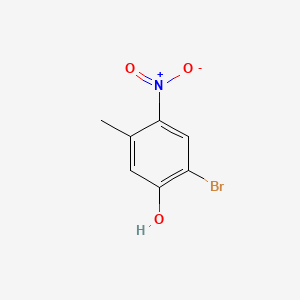
2-Bromo-5-methyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . It is a light yellow to orange solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine, methyl, and nitro substituents . The InChI code for this compound is 1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
This compound is a light yellow to orange solid . It has a molecular weight of 232.03 . The compound is stored at a temperature of +4°C .Scientific Research Applications
Green Synthesis and Urease Inhibition
A previously known Schiff base compound, synthesized through the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, was reported for its green synthesis method and urease inhibitory activity. This compound, synthesized via a solvent-free mechanochemical green grinding method, showed potential urease inhibitor applications in medicine and agriculture due to its considerable urease inhibitory activity with an IC50 of 30.65 μg/mL compared to 11.14 μg/mL of the standard thiourea. Its minimal free radical scavenging activity (EC50 of 1127 μg/mL) suggests a targeted application towards urease inhibition rather than antioxidant effects (Zulfiqar et al., 2020).
Atmospheric Concentrations and Environmental Impact
Research on atmospheric sampling of phenols and nitrophenols, including 5-methyl-2-nitrophenol (a compound closely related to 2-Bromo-5-methyl-4-nitrophenol), aimed to show spatial and geographical variations of concentrations and the role of traffic in emissions. This study highlights the environmental impact of nitrophenols, emphasizing the need for monitoring levels in environmental samples for air quality and human health implications (Morville et al., 2006).
Novel Synthesis Methods
An optimized process for the synthesis of 2-bromo-4-nitrophenol, involving diazotization and Sandmeyer reactions starting from 2-methoxy-5-nitroaniline, was developed. This method highlights the compound's relevance in commercial production and research, demonstrating an efficient and suitable approach for synthesizing nitrophenol derivatives (Li Zi-ying, 2008).
Photocatalytic Activity and Environmental Remediation
The microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol emphasizes the environmental applications of nitrophenol derivatives in detecting and removing toxic pollutants from water. This study underlines the importance of developing cost-effective and efficient materials for environmental remediation and monitoring of toxic industrial chemicals (Chakraborty et al., 2021).
Biodegradation and Chemotaxis
Research on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, showing its capability to utilize nitrophenol compounds as the sole carbon and energy source, provides insights into bioremediation strategies. The study's focus on chemotaxis and biodegradation pathways offers a biological approach to environmental decontamination, presenting potential applications in the degradation of recalcitrant organophosphate insecticides and other nitrophenol-based pollutants (Bhushan et al., 2000).
Safety and Hazards
2-Bromo-5-methyl-4-nitrophenol is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various biological targets, including proteins and enzymes, disrupting their normal function .
Mode of Action
2-Bromo-5-methyl-4-nitrophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, which could be a biological molecule in the body, attacks one of the aromatic-ring carbons of the compound, leading to the formation of a Meisenheimer complex . This complex is a negatively charged intermediate formed during the course of the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect its stability and reactivity . Moreover, the compound’s action and efficacy could be influenced by the specific biological environment in which it is present.
Properties
IUPAC Name |
2-bromo-5-methyl-4-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDQHXDORNHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702740 |
Source


|
| Record name | 2-Bromo-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-60-6 |
Source


|
| Record name | 2-Bromo-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
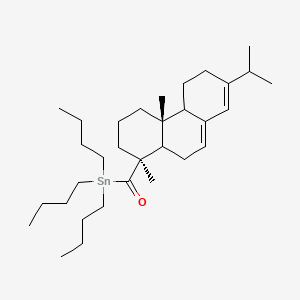


![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)
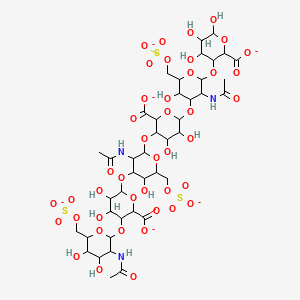
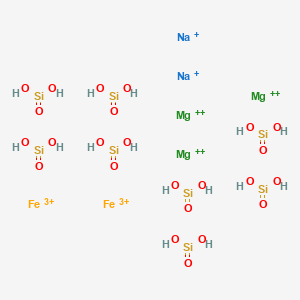


![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)
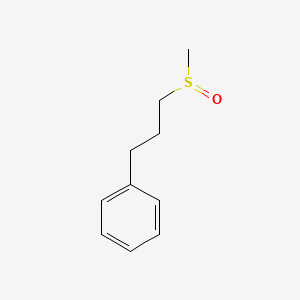
![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)
